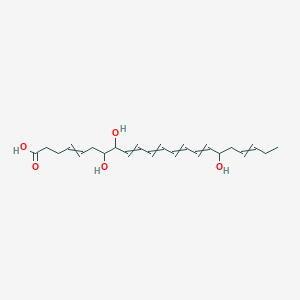
7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Übersicht
Beschreibung
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid belongs to the class of organic compounds known as very long-chain fatty acids . These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms .
Molecular Structure Analysis
The molecular structure of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is complex. It is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Proresolving Actions : This compound is identified as a potent anti-inflammatory and proresolving mediator derived from docosahexaenoic acid (DHA), with applications in controlling acute inflammation and promoting resolution. It is part of a novel pathway in macrophages, suggesting its involvement in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Role in Resolution of Inflammation : Studies demonstrate the significance of resolvin D4 (RvD4) and its metabolites in regulating biological actions during resolution of inflammation. This includes its potential in organ protection and enhancing neutrophil and monocyte phagocytic function (Winkler et al., 2018).
Therapeutic Potential in Drug Development : Research indicates that derivatives of docosapentaenoic acid (DPAn-6) analogous to DHA-derived resolvins could be potential drug candidates. Their pharmacokinetic profiles and routes of metabolic inactivation are crucial for designing more effective analogs (Dangi et al., 2010).
Protection Against Lung Injury : Studies show protective effects of certain derivatives for injured mucosa, contributing to the restoration of epithelial barrier and function. This highlights potential applications in addressing conditions like acute lung injury (Colby et al., 2016).
Effects on Pulmonary Fibrosis : Protectin DX, a derivative, shows potential therapeutic effects in ameliorating pulmonary fibrosis and lung dysfunction. This implies its applicability in treating fibrotic lung diseases (Li et al., 2017).
Role in Brain Health : Alox15 enzyme, involved in the metabolism of DHA to resolvin D1, is associated with spatial working memory and has implications for neuropsychiatric disorders and aging (Shalini et al., 2017).
Inflammatory Activity of Furan Fatty Acids : Certain furan fatty acids from marine sources, structurally related to the compound , demonstrate significant inflammatory activity, suggesting their potential role in natural defense mechanisms (Ciminiello et al., 1991).
Inhibition of Blood Platelet Aggregation : Protectin DX, an isomer of the compound, has been found to inhibit human blood platelet aggregation at sub-micromolar concentrations, highlighting its potential in cardiovascular health (Chen et al., 2009).
Identification of Novel Isomers and Their Biological Activities : Research has identified novel isomers of lipoxins and their derivatives, demonstrating diverse biological activities including inflammatory and anti-inflammatory actions (Nicolaou et al., 1989).
Inhibition of Human 5-Lipoxygenase : Certain dihydroxydocosahexaenoic acids, including derivatives of the compound, exhibit inhibition of human 5-lipoxygenase, suggesting potential anti-inflammatory and anticancer activities (Butovich et al., 2006).
Eigenschaften
IUPAC Name |
7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694000 | |
| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
CAS RN |
872993-05-0 | |
| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
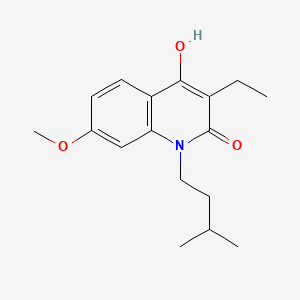
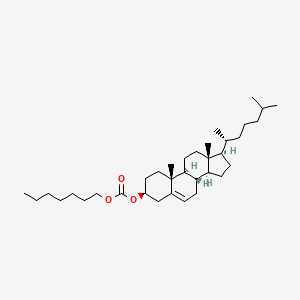
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
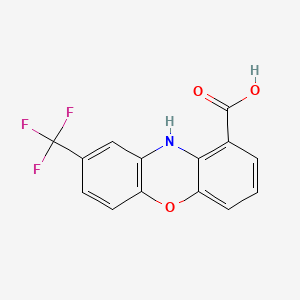


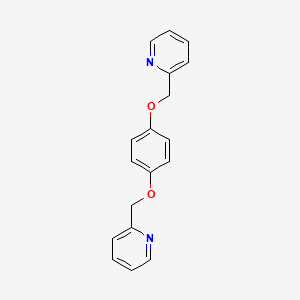
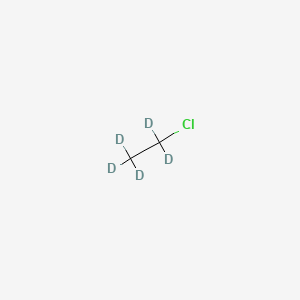
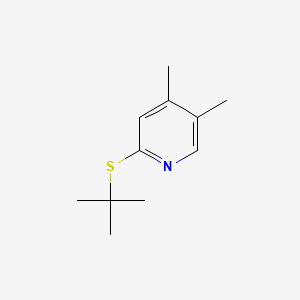
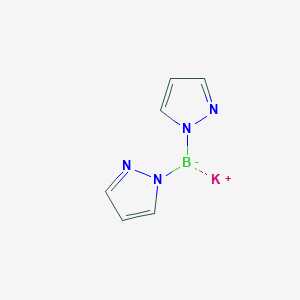
![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)